molecular formula C40H55N5O10S B1429317 Fmoc-Glu(biotinyl-PEG)-OH CAS No. 817169-73-6

Fmoc-Glu(biotinyl-PEG)-OH

Cat. No.: B1429317
CAS No.: 817169-73-6
M. Wt: 798 g/mol
InChI Key: MGOWNVYDCIBVKC-FNHRVDEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Glu(biotinyl-PEG)-OH is a synthetic compound that combines the properties of fluorenylmethyloxycarbonyl-protected glutamic acid, biotin, and polyethylene glycol. This compound is primarily used in biochemical and biotechnological applications due to its unique structural features and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(biotinyl-PEG)-OH involves several steps:

    Fmoc Protection: The glutamic acid is first protected with a fluorenylmethyloxycarbonyl group to prevent unwanted reactions during subsequent steps.

    Biotinylation: The biotin moiety is attached to the protected glutamic acid through a coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

    PEGylation: Polyethylene glycol is then conjugated to the biotinylated glutamic acid using a suitable linker, often through an ester or amide bond formation.

    Deprotection: The final step involves the removal of the fluorenylmethyloxycarbonyl group under mild basic conditions, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(biotinyl-PEG)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the biotin or polyethylene glycol moieties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotin derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Fmoc-Glu(biotinyl-PEG)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in protein labeling, purification, and immobilization studies.

    Medicine: Utilized in drug delivery systems and diagnostic assays.

    Industry: Applied in the development of biosensors and bioconjugates.

Mechanism of Action

The mechanism of action of Fmoc-Glu(biotinyl-PEG)-OH involves its interaction with specific molecular targets:

    Biotin: Binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.

    Polyethylene Glycol: Enhances solubility and stability of the compound, reducing immunogenicity and increasing circulation time in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(biotinyl)-OH: Lacks the polyethylene glycol moiety, resulting in different solubility and stability properties.

    Fmoc-Glu(PEG)-OH: Does not contain the biotin moiety, affecting its binding affinity to avidin or streptavidin.

    Biotinyl-PEG-OH: Lacks the fluorenylmethyloxycarbonyl-protected glutamic acid, altering its reactivity and applications.

Uniqueness

Fmoc-Glu(biotinyl-PEG)-OH is unique due to its combination of fluorenylmethyloxycarbonyl-protected glutamic acid, biotin, and polyethylene glycol. This unique structure provides a versatile tool for various biochemical and biotechnological applications, offering advantages in solubility, stability, and binding affinity.

Properties

IUPAC Name

(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWNVYDCIBVKC-FNHRVDEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746393
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817169-73-6
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(biotinyl-PEG)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(biotinyl-PEG)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Glu(biotinyl-PEG)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Glu(biotinyl-PEG)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Glu(biotinyl-PEG)-OH
Reactant of Route 6
Fmoc-Glu(biotinyl-PEG)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.